
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and materials science. This compound belongs to the class of quinolines, which are known for their diverse biological and pharmacological activities.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone is not well understood, but studies suggest that it may act by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also work by scavenging free radicals and reducing oxidative stress, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
Studies have reported that 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone has several biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and scavenge free radicals. Additionally, this compound has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone in lab experiments is its high purity and low toxicity, which makes it a safe and reliable compound to work with. However, one of the limitations of using this compound is its relatively high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research and development of 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone. One potential direction is to further investigate its potential as an anticancer agent, with a focus on its mechanism of action and its ability to induce cell death in different types of cancer cells. Additionally, this compound may also have potential applications in the development of new materials and in agriculture, which warrants further investigation.
Synthesis Methods
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone involves the reaction between 3-methylfuran-2-carboxaldehyde and 3,4-dihydroquinolin-2(1H)-one in the presence of a suitable catalyst. This method has been reported to yield the desired product in good yields and high purity.
Scientific Research Applications
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as a potential anticancer agent, with studies reporting its ability to induce cell death in cancer cells. Additionally, this compound has also demonstrated anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-8-10-18-14(11)15(17)16-9-4-6-12-5-2-3-7-13(12)16/h2-3,5,7-8,10H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANYIVXQPDXQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

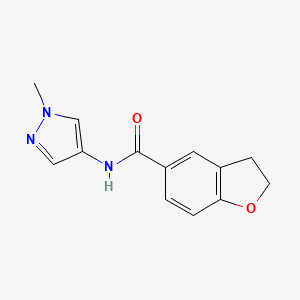
![3-(4-fluorophenyl)-N-[2-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7539537.png)
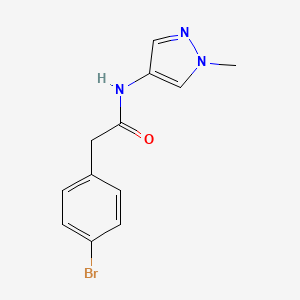
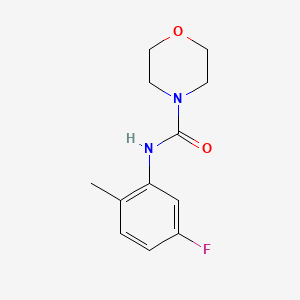
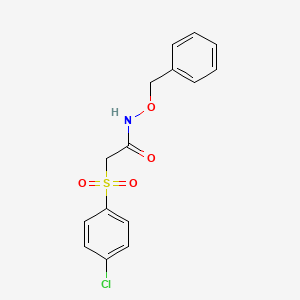
![1,3-dimethyl-N-phenylmethoxy-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539563.png)
![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)
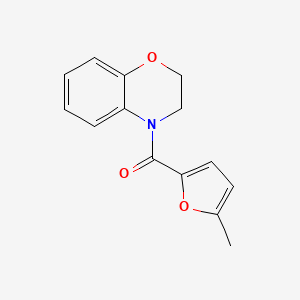
![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)


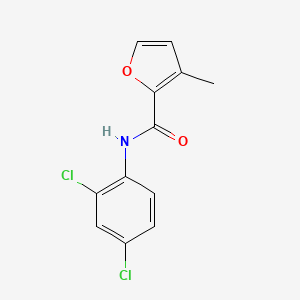

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)